molecular formula C13H13NO2 B1345503 4-Methoxy-alpha-pyridylbenzyl alcohol CAS No. 27805-39-6

4-Methoxy-alpha-pyridylbenzyl alcohol

Cat. No.: B1345503
CAS No.: 27805-39-6
M. Wt: 215.25 g/mol
InChI Key: OQFKODRWEHYZQP-UHFFFAOYSA-N
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Description

Contextualization within Benzylic Alcohol and Pyridyl Chemistry

To understand the chemical nature of 4-Methoxy-alpha-pyridylbenzyl alcohol, it is essential to consider its two primary components: the benzylic alcohol and the pyridyl group.

Benzylic Alcohols: These are alcohols where a hydroxyl (-OH) group is attached to an sp³-hybridized carbon atom that is directly bonded to an aromatic ring. ncert.nic.in This structural feature imparts distinct reactivity compared to simple aliphatic alcohols. The proximity of the aromatic ring allows for the stabilization of carbocation intermediates at the benzylic position through resonance, facilitating reactions such as nucleophilic substitution and oxidation. researchgate.netresearchgate.net The reactivity of the benzylic alcohol can be significantly influenced by substituents on the aromatic ring. acgpubs.org

Pyridyl Chemistry: Pyridine (B92270) is a six-membered heterocyclic aromatic compound containing one nitrogen atom. The nitrogen atom imparts basicity to the ring and provides a site for coordination with metal catalysts. The pyridine ring is electron-deficient compared to benzene (B151609), which influences the reactivity of its substituents. In the context of this compound, the pyridyl group can act as a directing group in catalyzed reactions, a basic site for acid-base chemistry, or a hydrogen bond acceptor.

The combination of these two functionalities in a single molecule creates a compound with a rich and varied chemical profile, offering multiple pathways for synthetic transformations.

Structural Features and Potential as a Molecular Scaffold

The structure of this compound consists of a central carbon atom bonded to four different groups: a hydrogen atom, a hydroxyl group, a 4-methoxyphenyl (B3050149) group, and a pyridyl group. This makes the central carbon a stereocenter, meaning the molecule can exist as a pair of enantiomers.

The key structural features influencing its potential are:

The 4-Methoxyphenyl Group: The methoxy (B1213986) group (-OCH₃) at the para position of the benzene ring is an electron-donating group. This property increases the electron density of the aromatic ring and can help stabilize any positive charge that develops at the benzylic position during a reaction, thereby influencing the rate and outcome of reactions at the alcohol center. unimi.it

The Benzylic Hydroxyl Group: This is a primary site for chemical modification. It can be oxidized to a ketone, undergo esterification, be converted into a leaving group for substitution reactions, or participate in etherification. ncert.nic.innih.gov The selective synthesis of benzylic alcohols and their subsequent conversion are crucial steps in many synthetic routes. acs.orgacs.orgresearchgate.net

The Pyridyl Group: The nitrogen atom in the pyridine ring can be protonated or alkylated, and it can coordinate to metal centers, making the molecule a potential ligand in catalysis. The position of the nitrogen atom within the ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) will significantly affect the steric and electronic environment around the benzylic center.

These features make this compound a versatile molecular scaffold. A scaffold is a core structure upon which a variety of chemical modifications can be made to generate a library of related compounds, a common strategy in drug discovery and materials science.

For context, the physical properties of related, simpler benzylic alcohols are provided in the tables below.

Table 1: Physical Properties of 4-Methoxy-alpha-methylbenzyl alcohol

Property Value
CAS Number 3319-15-1
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol sigmaaldrich.com
Form Liquid
Boiling Point 95 °C at 1 mmHg
Density 1.079 g/mL at 25 °C
Refractive Index n20/D 1.533

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem. nih.gov

Table 2: Physical Properties of 4-Methoxybenzyl alcohol

Property Value
CAS Number 105-13-5
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.17 g/mol tcichemicals.com
Physical State Solid at 20 °C tcichemicals.com
Purity >98.0% (GC) tcichemicals.com
Appearance White or Colorless powder/lump/liquid tcichemicals.com

Data sourced from Tokyo Chemical Industry. tcichemicals.com

Overview of its Significance as a Research Intermediate in Complex Organic Synthesis

As a research intermediate, this compound holds potential due to its multifunctional nature. Chiral benzyl (B1604629) alcohols are common structural motifs in many natural products and pharmaceutical agents. nih.gov The ability to synthesize and then selectively modify different parts of this molecule makes it a valuable precursor for more elaborate structures.

Its significance can be summarized in several key areas of synthetic chemistry:

Access to Chiral Compounds: Asymmetric synthesis methods can be employed to produce enantiomerically pure forms of this compound. These chiral alcohols are highly sought-after intermediates for the synthesis of bioactive molecules where specific stereochemistry is crucial for activity. nih.gov

Precursor for Catalysts and Ligands: The presence of the pyridyl nitrogen allows the molecule to function as a ligand for transition metals. By attaching it to a larger framework or polymer, it could be used in the development of new catalysts.

Building Block for Heterocyclic Chemistry: The combination of the pyridyl and hydroxyl groups allows for intramolecular reactions to form fused heterocyclic systems, which are prevalent in medicinal chemistry.

Oxidation and Substitution Reactions: The benzylic alcohol can be readily oxidized to the corresponding ketone, (4-methoxyphenyl)(pyridyl)methanone, another important class of intermediates. Alternatively, substitution reactions at the benzylic position provide a route to introduce a wide range of other functional groups. organic-chemistry.org

While specific, large-scale applications of this compound are not broadly documented in mainstream literature, its structural components are present in numerous complex molecules. Therefore, its role as a model compound and versatile intermediate in academic research for developing new synthetic methodologies remains significant.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-pyridin-2-ylmethanol
Source PubChem
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InChI

InChI=1S/C13H13NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OQFKODRWEHYZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID701284951
Record name α-(4-Methoxyphenyl)-2-pyridinemethanol
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Molecular Weight

215.25 g/mol
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CAS No.

27805-39-6
Record name α-(4-Methoxyphenyl)-2-pyridinemethanol
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Record name 4-Methoxy-alpha-pyridylbenzyl alcohol
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Record name 4-methoxy-α-pyridylbenzyl alcohol
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Chemical Transformations and Mechanistic Investigations of 4 Methoxy Alpha Pyridylbenzyl Alcohol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality is a primary site for various chemical modifications, including oxidation, and derivatization for analytical purposes, as well as ether and ester formation.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. khanacademy.org In the case of 4-methoxy-alpha-pyridylbenzyl alcohol, this transformation yields 4-methoxyphenyl(pyridin-2-yl)methanone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions. organic-chemistry.org

Commonly used reagents for the oxidation of secondary alcohols include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and chromic acid (formed from chromium trioxide in aqueous sulfuric acid). libretexts.orglibretexts.org PCC is known for being a milder reagent, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without significant overoxidation. libretexts.org Chromic acid is a stronger oxidizing agent. libretexts.org The general mechanism for chromium-based oxidations involves the formation of a chromate (B82759) ester, followed by an elimination reaction where a base removes the proton from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond. libretexts.org

Other modern and selective oxidation methods include the use of reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions (using oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide), which are known for their mildness and high yields. libretexts.org Photocatalytic oxidation methods have also been explored for the selective oxidation of benzyl (B1604629) alcohol derivatives, such as the conversion of 4-methoxybenzyl alcohol to p-anisaldehyde, suggesting potential applicability to the subject compound. medchemexpress.comresearchgate.netscispace.comresearchgate.net

Oxidizing Agent Typical Reaction Conditions Expected Product Notes
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂), room temperature 4-methoxyphenyl(pyridin-2-yl)methanone Mild reagent, good for avoiding overoxidation. libretexts.org
Chromic Acid (H₂CrO₄) Acetone, H₂SO₄ (Jones Oxidation) 4-methoxyphenyl(pyridin-2-yl)methanone Strong oxidizing agent. libretexts.org
Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂), room temperature 4-methoxyphenyl(pyridin-2-yl)methanone Mild and selective, with high yields. libretexts.org
Swern Oxidation (COCl)₂, DMSO, Et₃N, low temperature 4-methoxyphenyl(pyridin-2-yl)methanone Requires low temperatures, good for sensitive substrates.
Photocatalysis (e.g., TiO₂) Aqueous suspension, UV irradiation 4-methoxyphenyl(pyridin-2-yl)methanone A "green" chemistry approach, though selectivity can be a challenge. researchgate.net

For analytical purposes, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules like alcohols to increase their volatility and thermal stability. nih.govphenomenex.com The primary target for derivatization in this compound is the active hydrogen of the hydroxyl group. phenomenex.com

Silylation is a common derivatization technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.govresearchgate.net The reaction is typically carried out in an aprotic solvent, and sometimes a catalyst like pyridine (B92270) is used to enhance the reaction rate. phenomenex.comacs.org The resulting TMS ether is significantly more volatile than the parent alcohol.

Acylation involves the introduction of an acyl group, typically by reacting the alcohol with an acid anhydride or an acyl chloride in the presence of a base like pyridine. libretexts.orgechemi.com This converts the alcohol into an ester, which is less polar and more volatile.

Carbamoylation is another derivatization strategy where the alcohol is reacted with an isocyanate to form a carbamate (B1207046). This method is also used to improve chromatographic properties.

Derivatization Method Reagent Functional Group Targeted Purpose
Silylation BSTFA, MSTFA Hydroxyl (-OH) Increases volatility for GC-MS analysis by forming a TMS ether. nih.govphenomenex.com
Acylation Acetic Anhydride, Trifluoroacetic Anhydride Hydroxyl (-OH) Forms a less polar and more volatile ester. libretexts.org
Carbamoylation Isocyanates (e.g., Phenyl isocyanate) Hydroxyl (-OH) Forms a carbamate derivative with improved chromatographic behavior.

The hydroxyl group of this compound can undergo etherification by reaction with alkyl halides or sulfates under basic conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.

Esterification is readily achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. libretexts.orgchemguide.co.uk When reacting with a carboxylic acid, an acid catalyst like concentrated sulfuric acid is typically used to facilitate the reaction, which is known as Fischer esterification. chemguide.co.ukvedantu.com The use of pyridine as a base is common when acyl chlorides or anhydrides are used, as it neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion. libretexts.orgechemi.comvedantu.com A convenient method for preparing benzyl ethers and esters involves the use of 2-benzyloxypyridine, which can be activated by N-methylation to transfer the benzyl group to an alcohol. beilstein-journals.org

Reaction Type Reagents Product Type
Etherification Alkyl halide (e.g., CH₃I), Strong base (e.g., NaH) Ether
Fischer Esterification Carboxylic acid (e.g., Acetic acid), Acid catalyst (e.g., H₂SO₄) Ester
Acylation Acyl chloride (e.g., Acetyl chloride), Pyridine Ester
Acylation Acid anhydride (e.g., Acetic anhydride), Pyridine Ester

Reactivity at the Pyridyl Nitrogen

The lone pair of electrons on the pyridyl nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-alkylation and coordination to metal ions.

The nitrogen atom of the pyridine ring can act as a nucleophile and attack alkyl halides, leading to the formation of N-alkylpyridinium salts. This reaction is known as quaternization . researchgate.netnih.gov The reactivity in quaternization reactions can be influenced by the nature of the alkyl halide and the substituents on the pyridine ring. osti.gov For instance, activated halides such as chloro-2-propanone or 2-chloroacetamide (B119443) can lead to quantitative quaternization of poly(4-vinyl pyridine). researchgate.net The formation of these pyridinium salts results in a permanent positive charge on the nitrogen atom, which can significantly alter the physical and chemical properties of the molecule. nih.gov

Selective N-alkylation of pyridone structures, which are related to pyridines, can be achieved under mild conditions using reagents like tetrabutylammonium (B224687) iodide and potassium tert-butoxide. researchgate.net While this compound is not a pyridone, this demonstrates the tunability of reaction conditions to favor N-alkylation. Manganese pincer complexes have also been shown to catalyze the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which could potentially be applied here. nih.gov

Reagent Reaction Type Expected Product
Alkyl Halide (e.g., CH₃I) Quaternization N-methylpyridinium iodide salt
Benzyl Halide (e.g., Benzyl bromide) Quaternization N-benzylpyridinium bromide salt
Activated Halides (e.g., Chloroacetamide) Quaternization N-substituted pyridinium salt researchgate.net

The presence of both a pyridyl nitrogen and a hydroxyl group in a 1,2-relationship allows this compound to act as a bidentate ligand in coordination chemistry. It can coordinate to a metal center through both the nitrogen and the deprotonated oxygen atom, forming a stable five-membered chelate ring.

Studies on similar pyridinyl alcoholato complexes, for example with copper(II), have shown that these ligands coordinate in a bidentate manner via the N and O donor atoms. d-nb.info The resulting metal complexes can exhibit interesting catalytic properties. For instance, copper pyridinyl alcoholato complexes have been investigated as catalysts in the oxidation of alkanes. d-nb.info The ligand is believed to play a role in the formation of hydroperoxo or peroxo species, which are key intermediates in the oxidation pathway. d-nb.info The geometry of the resulting metal complex, influenced by the "bite angle" of the pyridinyl alcohol ligand, can have a significant impact on its catalytic activity. d-nb.info Therefore, this compound is a promising precursor for the synthesis of novel metal complexes with potential applications in catalysis.

Detailed Mechanistic Elucidations of Key Transformations

Detailed mechanistic studies, including kinetic analysis, the identification of intermediates, and transition state analysis, are crucial for understanding and optimizing chemical reactions. However, for the specific transformations on the aromatic rings of this compound, such detailed elucidations are not widely available in the published scientific literature. The following sections describe the principles and methodologies that would be applied in such investigations.

Kinetic studies would be essential to determine the rate laws and activation parameters for transformations like electrophilic substitution or ortho-metalation.

Methodology: Reaction progress would be monitored over time by periodically taking aliquots from the reaction mixture and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Analysis: By plotting the concentration of reactants and products against time under various initial concentrations, the order of the reaction with respect to each component (the substrate, the electrophile, and any catalyst) could be determined. This would lead to the formulation of an experimental rate law (e.g., Rate = k[Substrate]¹[Electrophile]¹).

Temperature Dependence: Conducting the reaction at different temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation. This provides insight into the energy barrier of the rate-determining step.

The direct observation and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism.

For Electrophilic Aromatic Substitution: The key intermediate is the arenium ion (or σ-complex). These are typically highly reactive and difficult to isolate. However, under superacid conditions and at low temperatures, they can sometimes be stabilized and observed using spectroscopic methods, particularly NMR. For substitution on the methoxyphenyl ring, two distinct arenium ions could be formed, and their relative stability would determine the final product ratio.

For Directed Ortho Metalation: The primary intermediates are the organolithium species. These can be characterized in solution using ¹H, ¹³C, and ⁷Li NMR spectroscopy. Trapping experiments, where the lithiated intermediate is reacted with a known electrophile (like D₂O, TMSCl, or CO₂), can confirm the site of metalation.

Understanding the structure and energy of the transition state is key to understanding reaction rates and selectivity.

Rate-Determining Step: For most electrophilic aromatic substitutions, the formation of the positively charged arenium ion is the slow, rate-determining step, as it involves the temporary disruption of aromaticity. The subsequent deprotonation to restore the aromatic ring is typically fast. Kinetic isotope effect studies (e.g., comparing the reaction rate of the normal substrate with a deuterated analogue) can be used to probe whether C-H bond breaking is involved in the rate-determining step.

Computational Analysis: In the absence of direct experimental observation, computational chemistry (e.g., using Density Functional Theory, DFT) is a powerful tool for modeling the reaction pathway. These calculations can map the potential energy surface of the reaction, providing calculated structures and energies for reactants, intermediates, transition states, and products. This allows for a theoretical determination of the rate-determining step and can help rationalize observed regioselectivity.

Applications As a Synthetic Building Block in Advanced Chemical Research

Utility in Multistep Organic Synthesis of Complex Molecular Architectures

The construction of intricate molecular frameworks often relies on the use of versatile starting materials that can undergo a variety of chemical transformations. 4-Methoxy-alpha-pyridylbenzyl alcohol, in principle, serves as such a scaffold.

The synthesis of substituted pyridines and quinolines is a cornerstone of medicinal and materials chemistry. While numerous synthetic routes to these heterocycles exist, the use of pyridyl-substituted alcohols as precursors is an area of ongoing investigation. The dehydration of this compound could theoretically lead to a reactive intermediate capable of participating in cyclization reactions to form more complex polycyclic aromatic systems. For instance, intramolecular cyclization or intermolecular condensation reactions could potentially yield substituted quinoline (B57606) derivatives. However, specific examples of the use of this compound in well-established named reactions for quinoline synthesis, such as the Pictet-Spengler reaction, are not prominently featured in the scientific literature.

A generalized approach for the synthesis of substituted pyridines involves the condensation of various functionalized precursors. While this compound itself contains a pyridine (B92270) ring, its derivatives could be envisioned to participate in reactions to construct fused or bi-aryl pyridine systems.

Table 1: Representative Synthetic Methodologies for Pyridine and Quinoline Synthesis

Reaction Name Precursors Conditions Product Type
Hantzsch Pyridine Synthesis β-ketoester, aldehyde, ammonia Acetic acid, reflux Dihydropyridine, then Pyridine
Friedländer Synthesis 2-aminobenzaldehyde/ketone, carbonyl compound with α-methylene group Base or acid catalysis Quinoline

This table presents common synthetic routes to pyridines and quinolines and is for illustrative purposes; direct application of this compound in these specific named reactions is not extensively documented.

Macrocycles and supramolecular assemblies are at the forefront of modern chemistry, with applications in molecular recognition, transport, and catalysis. The pyridine and phenyl moieties of this compound can act as rigid structural units, while the hydroxyl group provides a point for covalent linkage. Derivatives of this alcohol, for example, by etherification with long-chain diols or dihalides, could serve as precursors for macrocyclization reactions, potentially through methods like ring-closing metathesis.

In the realm of supramolecular chemistry, the pyridine nitrogen of this compound can participate in hydrogen bonding or coordination with metal ions, leading to the formation of well-ordered, non-covalent assemblies. The interplay of hydrogen bonding from the hydroxyl group and coordination via the pyridine nitrogen could lead to the formation of complex supramolecular polymers or discrete cages. While the potential exists, specific research detailing the synthesis of macrocycles or supramolecular structures derived directly from this compound is limited.

Precursor in the Development of Chiral Ligands for Catalysis

The development of chiral ligands for asymmetric catalysis is a field of paramount importance for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral pyridyl alcohols are a known class of ligands that have been successfully employed in various catalytic transformations, including asymmetric transfer hydrogenation. The chirality of this compound at the carbinol center makes it a potential precursor for such ligands.

Modification of the hydroxyl group to introduce phosphine (B1218219) or other coordinating moieties could yield bidentate or tridentate chiral ligands. These ligands could then be complexed with transition metals such as ruthenium, rhodium, or iridium to generate catalysts for a range of asymmetric reactions. Although the general utility of chiral pyridyl alcohols in catalysis is established, the specific application of this compound as a precursor for industrially significant chiral ligands is not widely reported.

Role in Materials Science Research (e.g., Preparation of Semiconductors, Nanosheets, and Nanocrystals)

Pyridyl-containing organic molecules have found applications in materials science due to their electronic properties and coordinating ability. Organic semiconductors are of interest for applications in flexible electronics, and the conjugated system of the pyridine and phenyl rings in this compound suggests its potential as a building block for such materials. Polymerization or incorporation into larger conjugated systems could lead to materials with desirable semiconductor properties.

In the field of nanomaterials, ligands play a crucial role in controlling the growth, stability, and surface properties of nanosheets and nanocrystals. The pyridine group of this compound can act as a coordinating ligand for metal precursors during the synthesis of quantum dots or other nanocrystals. While pyridine-based ligands are utilized in this context, the specific use of this compound for the preparation of semiconductors, nanosheets, or nanocrystals is not extensively documented in the literature.

Table 2: Potential Roles of Pyridyl-Functionalized Molecules in Materials Science

Material Type Function of Pyridyl Moiety Potential Application
Organic Semiconductors π-conjugated system, electron-withdrawing nature Organic field-effect transistors (OFETs), Organic light-emitting diodes (OLEDs)
Metal-Organic Frameworks (MOFs) Coordinating linker Gas storage, catalysis, sensing

This table illustrates the general roles of pyridyl-containing molecules in materials science. Specific research on this compound in these areas is not widely available.

Contributions to Chemical Biology Research as a Molecular Probe (non-clinical mechanistic studies)

Molecular probes are essential tools in chemical biology for the study of biological processes at the molecular level. Fluorescent probes, in particular, allow for the visualization of biomolecules and cellular events. The aromatic system of this compound provides a scaffold that could be further functionalized to create a fluorescent molecular probe. For instance, the introduction of a suitable fluorophore and a reactive group for bioconjugation could enable its use in labeling proteins or other biomolecules for non-clinical mechanistic studies.

The pyridine moiety can also influence the photophysical properties of a molecule and can be involved in binding to biological targets. While the design of pyridine-based molecular probes is an active area of research, the direct application of this compound for this purpose has not been extensively reported.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and serves as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability. nih.gov

In 4-Methoxy-alpha-pyridylbenzyl alcohol, the distribution of electron density in the frontier orbitals is influenced by its constituent functional groups. The 4-methoxyphenyl (B3050149) group, with its electron-donating methoxy (B1213986) substituent, is expected to contribute significantly to the electron density of the HOMO. The pyridyl group, being electron-deficient, is likely to have a greater contribution to the LUMO. This distribution suggests that the initial sites for electrophilic attack are likely on the methoxyphenyl ring, while nucleophilic attack would be favored at the pyridyl ring.

Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. scirp.org These calculations can provide quantitative insights into the molecule's electronic properties.

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Alcohols

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV

Note: The data in this table are representative values for similar aromatic alcohol compounds and are intended for illustrative purposes.

Conformational Analysis and Intramolecular Interactions

For this compound, the key rotational degrees of freedom are around the bonds connecting the central carbinol carbon to the 4-methoxyphenyl and pyridyl rings. The relative orientation of these rings can lead to different conformers with varying degrees of steric hindrance and intramolecular interactions.

A significant intramolecular interaction that can influence the conformational preference is the formation of a hydrogen bond between the hydroxyl group's hydrogen atom and the nitrogen atom of the pyridyl ring. This interaction would lead to a more compact, cyclic-like conformation, which may be one of the more stable forms of the molecule. High-level electronic structure calculations can be employed to investigate such uncommon conformations and the role of hyperconjugation in their stability. mdpi.com

Computational methods can be used to systematically explore the conformational landscape of the molecule, calculate the energies of different conformers, and identify the global minimum energy structure.

Density Functional Theory (DFT) and Ab Initio Calculations for Reaction Pathways

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the mechanisms of chemical reactions. ku.edu These methods can be used to map out the potential energy surface of a reaction, locate transition states, and calculate activation energies, providing a detailed understanding of the reaction pathway. ku.edu

For this compound, several types of reactions could be studied using these methods. For example, the oxidation of the alcohol group to a ketone is a common transformation. Computational studies could elucidate the mechanism of this reaction with different oxidizing agents, helping to identify the most efficient and selective conditions. The reaction pathway for the hydrodeoxygenation of benzyl (B1604629) alcohol has been investigated using DFT simulations. ku.edu

Another area of interest is the reactivity of the aromatic rings. DFT calculations can be used to predict the regioselectivity of electrophilic substitution reactions on the 4-methoxyphenyl ring and nucleophilic substitution reactions on the pyridyl ring. By calculating the energies of the intermediates and transition states for different reaction pathways, the most favorable outcome can be predicted.

Table 2: Illustrative Calculated Activation Energies for Benzyl Alcohol Reactions

Reaction TypeCatalystActivation Energy (kcal/mol)
OxidationAerobic15-25
HydrogenationMetal-based10-20

Note: The data in this table are representative values for reactions of similar benzyl alcohol derivatives and are intended for illustrative purposes.

Prediction and Validation of Spectroscopic Properties

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data. By calculating spectroscopic properties for a proposed structure and comparing them to experimental spectra, the identity and structure of a compound can be confirmed.

For this compound, various spectroscopic properties can be predicted using computational methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using DFT methods. These predicted shifts, when compared to the experimental NMR spectrum, can aid in the assignment of signals and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical IR spectrum. This can be compared to the experimental spectrum to identify the characteristic vibrational modes of the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. scirp.org

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. The validation of the computational model is achieved by comparing the calculated spectroscopic data with experimentally measured spectra. A good agreement between the theoretical and experimental data provides confidence in the accuracy of the computed molecular structure and properties. nih.gov

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Related Compound

Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (aromatic region)7.2-7.8 ppm7.1-7.7 ppm
¹³C NMR (carbinol carbon)75 ppm73 ppm
IR (O-H stretch)3400 cm⁻¹3350 cm⁻¹
UV-Vis (λmax)265 nm262 nm

Note: The data in this table are for a structurally similar aromatic alcohol and serve to illustrate the comparison between predicted and experimental values.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Methoxy-alpha-pyridylbenzyl alcohol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the 4-methoxyphenyl (B3050149) ring, the pyridine (B92270) ring, the methoxy (B1213986) group, the hydroxyl group, and the chiral benzylic position are observed. The aromatic protons of the 4-methoxyphenyl ring typically appear as two distinct doublets (an AA'BB' system) due to the electron-donating effect of the methoxy group. The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns depending on the substitution position. For a 2-substituted pyridine ring, one would expect four signals in the aromatic region, often with complex splitting.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom. The carbon of the chiral center (CH-OH) is of particular diagnostic value. The chemical shifts are influenced by the electronic effects of the substituents on both aromatic rings. For instance, the methoxy group causes a downfield shift for the attached aromatic carbon (C-O) and an upfield shift for the ortho and para carbons relative to benzene (B151609).

While specific spectral data for this compound is not widely published, data from close structural analogs such as (4-methoxyphenyl)(phenyl)methanol (B119875) and various substituted pyridyl methanols allow for a reliable prediction of the expected spectral features rsc.orgrsc.org. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity between the different structural fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzylic CH-OH~5.8~75
Hydroxyl OHVariable (broad singlet)-
Methoxy OCH₃~3.8~55.3
Methoxyphenyl C1' (C-CHOH)-~135
Methoxyphenyl C2'/C6'~7.3 (d)~128
Methoxyphenyl C3'/C5'~6.9 (d)~114
Methoxyphenyl C4' (C-OCH₃)-~159
Pyridyl C2 (C-CHOH)-~160
Pyridyl C3/C4/C5/C6~7.2 - 8.5 (m)~122 - 149

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of 215.25 g/mol biosynth.com.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The analysis of these fragments helps to confirm the structure. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Loss of the pyridyl radical to form the highly stable 4-methoxybenzyl cation at a mass-to-charge ratio (m/z) of 121. This is often a very prominent peak.

Alternative alpha-cleavage: Loss of the 4-methoxyphenyl radical to form the pyridyl-methanol cation.

Loss of Water: Dehydration from the molecular ion to give a fragment at m/z 197.

Fragments from the rings: Cleavage can produce ions corresponding to the pyridyl ring (m/z 78) or the 4-methoxyphenyl group.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₃H₁₃NO₂) with high confidence rsc.org.

Table 2: Expected Key Fragments in the EI Mass Spectrum of this compound
m/zProposed Fragment StructureFragmentation Pathway
215[C₁₃H₁₃NO₂]⁺Molecular Ion (M⁺)
197[M - H₂O]⁺Loss of water
121[C₈H₉O]⁺Cleavage of C-C bond, formation of 4-methoxybenzyl cation
108[C₆H₆NO]⁺Cleavage of C-C bond, formation of pyridyl-methanol cation
78[C₅H₄N]⁺Pyridyl cation

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum would show characteristic absorption bands:

A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.

Sharp peaks just above 3000 cm⁻¹ due to aromatic C-H stretching vibrations and just below 3000 cm⁻¹ for the sp³ C-H stretches of the methoxy and benzylic groups.

Strong absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic and pyridine rings.

A strong C-O stretching band for the secondary alcohol around 1050-1150 cm⁻¹ and another strong, characteristic C-O-C stretching band for the aryl ether (methoxy group) around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Raman spectroscopy , which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. Aromatic ring breathing modes would be prominent. The symmetric stretch of the benzene ring is often a strong and sharp peak in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, useful for confirming its identity and for monitoring reactions, such as its synthesis or derivatization.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

For a chiral molecule like this, crystallography can also unambiguously determine the absolute configuration of the stereocenter, provided a good quality crystal of a single enantiomer is analyzed. The analysis would reveal the spatial relationship between the 4-methoxyphenyl group, the pyridine ring, the hydroxyl group, and the hydrogen atom around the chiral carbon.

Furthermore, the crystal structure analysis elucidates the intermolecular interactions that govern the crystal packing. For this compound, it is expected that strong intermolecular hydrogen bonds involving the hydroxyl group (O-H···N) with the nitrogen of the pyridine ring of an adjacent molecule would be a dominant feature. Pi-stacking interactions between the aromatic rings of neighboring molecules are also likely to play a significant role in stabilizing the crystal lattice researchgate.net.

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Enantiomeric Excess Determination

Since this compound possesses a chiral center, chiroptical methods are essential for its stereochemical characterization. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration (AC) of the molecule in solution nih.govnih.gov.

The methodology involves measuring the experimental CD spectrum of an enantiomerically enriched sample and comparing it to a theoretically predicted spectrum generated by quantum chemical calculations (e.g., Density Functional Theory, DFT) researchgate.net. A conformational search is first performed for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers. The CD spectrum is then calculated for each conformer, and a Boltzmann-averaged spectrum is generated.

If the sign and shape of the experimental CD spectrum (specifically the Cotton effects) match the calculated spectrum for the R-enantiomer, the AC is assigned as R. If the experimental spectrum is a mirror image of the calculated one, the AC is assigned as S. This non-destructive method provides a reliable assignment of the absolute stereochemistry without the need for crystallization or chemical derivatization nih.gov. These techniques can also be adapted to determine the enantiomeric excess (ee) of a sample.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS for Derivatized Products)

Chromatographic methods are central to the purification and analysis of this compound, particularly for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for the analytical and preparative separation of the R- and S-enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for separating a wide range of chiral alcohols and aromatic compounds phenomenex.comazypusa.com. Method development involves optimizing the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) to achieve baseline resolution of the two enantiomeric peaks researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-sensitivity technique for analysis. However, due to the polarity and relatively low volatility of the alcohol, direct analysis is often challenging. Therefore, chemical derivatization is typically required prior to GC-MS analysis mdpi.com. The hydroxyl group can be converted to a less polar, more volatile ether or ester. A common approach is silylation, reacting the alcohol with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. This derivatization increases volatility and improves chromatographic peak shape nih.govrsc.org. The mass spectrum of the derivatized product can then be used for identification and quantification.

Future Research Directions and Unexplored Avenues

Discovery of Novel and More Efficient Synthetic Routes

While methods for synthesizing aryl(pyridyl)methanols exist, the pursuit of more efficient, economical, and environmentally benign routes remains a primary objective. Traditional approaches have often relied on palladium-catalyzed cross-coupling reactions, which, while effective, utilize a precious metal. nih.govacs.org

Future research will likely focus on several key areas:

Earth-Abundant Metal Catalysis: A significant shift towards catalysts based on earth-abundant metals like nickel is anticipated. Nickel-based systems, such as those using a Ni-NIXANTPHOS catalyst, have already shown promise in the chemoselective synthesis of aryl(pyridyl)methanol derivatives from pyridylmethyl ethers. rsc.org These methods offer a more cost-effective and sustainable alternative to palladium. rsc.org

Tandem and One-Pot Reactions: The development of tandem reactions that form multiple bonds in a single operation represents a major avenue for increasing efficiency. For instance, a sequence involving an initial α-arylation followed by a researchgate.netengineering.org.cn-Wittig rearrangement can provide one-pot access to diverse aryl(pyridyl)methanols. rsc.org Similarly, deprotonative cross-coupling processes followed by a one-pot desilylation allow for the direct synthesis of these alcohols from pyridylmethyl silyl (B83357) ethers. nih.gov

Green Chemistry Approaches: Exploration into biocatalytic and photochemical syntheses is a logical next step. Biocatalysis could offer highly selective routes under mild conditions, while photochemical methods could reduce the reliance on chemical reagents, using light as a "traceless" reagent.

Table 1: Comparison of Catalytic Systems for Aryl(pyridyl)methanol Synthesis

Catalyst System Metal Key Features Yield Range Ref
Pd(OAc)₂/NIXANTPHOS Palladium Efficient for direct arylation of silyl ethers; one-pot process. 57-100% nih.govacs.org
Ni-NIXANTPHOS Nickel Earth-abundant metal; chemoselective for arylation or tandem rearrangement. Up to 96% rsc.org

Investigation of Unconventional Reactivity and Catalyst Design

Beyond synthesis, there is a vast, underexplored landscape of reactivity for 4-Methoxy-alpha-pyridylbenzyl alcohol. The interplay between the electron-rich methoxyphenyl ring, the coordinating pyridyl nitrogen, and the hydroxyl group can lead to novel chemical transformations.

A key area for future investigation is overcoming known challenges in reactions involving pyridine (B92270) moieties. The 2-pyridyl group, in particular, can be a problematic coupling partner in reactions like the Suzuki-Miyaura cross-coupling due to the instability of its organoboron reagents. researchgate.net Future catalyst design will need to address this "2-pyridyl problem" by developing ligands and reaction conditions that stabilize intermediates and promote efficient catalysis. researchgate.net

Furthermore, research into unexpected reactions could open new synthetic doors. For example, the discovery of an unusual PBr₃-mediated reductive deoxygenation of α-aryl-pyridinemethanols highlights that non-canonical reaction pathways are possible. researchgate.net Future work could focus on designing catalysts to control such unconventional reactivity, enabling selective deoxygenation or other transformations that are currently difficult to achieve.

Expansion of its Role in Emerging Fields of Chemical Research

The unique structure of this compound makes it a candidate for application in rapidly advancing areas of chemistry, such as organocatalysis and photochemistry.

Organocatalysis: Chiral diarylmethanol scaffolds are foundational in many organocatalytic systems. The synthesis of an enantiopure form of this compound could yield a valuable new organocatalyst or a ligand for asymmetric metal catalysis. Its pyridyl nitrogen provides a Lewis basic site for activation, while the hydroxyl group can act as a hydrogen-bond donor, creating a bifunctional catalyst for stereoselective reactions.

Photochemistry: The aromatic rings in the molecule suggest inherent photochemical activity. Research has demonstrated the efficient, metal-free photochemical aerobic oxidation of benzyl (B1604629) alcohols to aldehydes using organic dyes like Eosin Y as a photocatalyst. organic-chemistry.org Future studies could explore whether this compound itself can act as a photosensitizer or participate in photo-redox catalytic cycles. This could lead to green, light-driven methods for oxidation, reduction, or C-C bond formation. organic-chemistry.org

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed, synthesized, and understood. The application of AI and machine learning (ML) offers a powerful tool to accelerate progress in all the aforementioned research areas.

Retrosynthesis and Route Discovery: AI-driven retrosynthesis platforms can propose entirely novel and non-intuitive synthetic routes to this compound and its derivatives. engineering.org.cnarxiv.org By learning from vast reaction databases, these tools can identify more efficient and economical pathways that might be overlooked by human chemists. engineering.org.cn

Reaction Prediction and Optimization: Forward-reaction prediction models can forecast the likely outcome of a planned reaction, including potential side products and expected yields. nih.govrjptonline.org This predictive power allows researchers to validate proposed synthetic steps in silico, saving time and resources by avoiding less fruitful experiments. nih.gov

Catalyst Design and Discovery: ML algorithms can be trained to identify structure-activity relationships in catalysts. This can guide the design of new, highly efficient catalysts for the synthesis and transformation of this compound. By predicting how changes in a catalyst's structure will affect its performance, ML can accelerate the discovery of superior catalytic systems.

Table 2: Applications of AI/ML in Chemical Synthesis Research

AI/ML Application Function Potential Impact on this compound Research Ref
Retrosynthesis Prediction Proposes synthetic pathways from target to starting materials. Discovery of novel, more efficient, and sustainable synthetic routes. engineering.org.cnarxiv.org
Forward-Reaction Prediction Predicts products from a given set of reactants and conditions. Validation of proposed synthetic steps; identification of potential side products. nih.govrjptonline.org
Catalyst Design Learns structure-activity relationships to propose novel catalysts. Accelerated development of catalysts for challenging transformations. researchgate.net

Q & A

Q. What are the primary synthetic routes for preparing 4-Methoxy-alpha-pyridylbenzyl alcohol, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Key variables include:

  • Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) with ligands that enhance stability and activity.
  • Solvent system : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature : Controlled heating (60–100°C) to accelerate coupling without degrading sensitive functional groups.
  • Base : Inorganic bases (e.g., K₂CO₃) to deprotonate boronic acid intermediates.
    Yield optimization requires balancing these parameters, with purity assessed via HPLC or GC-MS .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), pyridyl aromatic protons (δ 7.0–8.5 ppm), and alcohol protons (δ 1.5–2.5 ppm, exchangeable).
  • IR : Stretching vibrations for -OH (~3200 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and pyridyl C-N (~1600 cm⁻¹).
  • Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (e.g., C₁₃H₁₃NO₂). Cross-validation with computational spectra (e.g., DFT) enhances reliability .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via UV-Vis or LC-MS over 24–72 hours.
  • Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Light sensitivity : Exposure to UV/visible light (300–700 nm) to assess photodegradation products .

Advanced Research Questions

Q. How do the methoxy and pyridyl groups influence regioselectivity in nucleophilic substitution reactions?

The methoxy group acts as an electron-donating substituent, directing electrophiles to ortho/para positions, while the pyridyl nitrogen’s electron-withdrawing effect enhances electrophilic aromatic substitution at specific sites. For example:

  • Nitration : Pyridyl groups favor nitration at the meta position relative to the methoxy group.
  • Suzuki coupling : Steric hindrance from the pyridyl ring may reduce coupling efficiency unless bulky ligands (e.g., SPhos) are used .

Q. How can kinetic isotope effects (KIEs) elucidate enzymatic oxidation mechanisms involving this compound?

Deuterium labeling at the alcohol’s α-position (e.g., (R/S)-[α-²H]-analogs) allows measurement of KIEs during oxidation by enzymes like aryl-alcohol oxidase. A large KIE (>2) suggests rate-limiting hydrogen abstraction, while a small KIE (<1.5) indicates electron transfer dominates. LC-MS tracks isotopic incorporation in products .

Q. What computational methods predict the compound’s binding affinity with cytochrome P450 enzymes?

  • Molecular docking : Software like AutoDock Vina models interactions between the compound’s pyridyl/methoxy groups and active-site residues (e.g., heme iron coordination).
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential during oxidation.
  • MD simulations : Trajectory analysis identifies stable binding conformations over time .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings of this compound?

Discrepancies often arise from:

  • Catalyst impurities : Use of Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ affects ligand availability.
  • Solvent polarity : THF (low polarity) may reduce boronic acid solubility compared to DMF.
  • Purification methods : Column chromatography vs. recrystallization impacts isolated yield.
    Systematic optimization via Design of Experiments (DoE) frameworks can identify critical factors .

Q. What strategies mitigate side reactions during the oxidation of this compound to its aldehyde derivative?

  • Catalyst choice : MnO₂ selectively oxidizes benzyl alcohols without over-oxidation to carboxylic acids.
  • Protecting groups : Temporary silylation of the alcohol prevents unwanted side reactions.
  • Solvent control : Anhydrous conditions (e.g., CH₂Cl₂) minimize hydrolysis of intermediates .

Data Analysis and Mechanistic Questions

Q. How do solvent effects impact the compound’s fluorescence properties in photophysical studies?

Polar solvents (e.g., ethanol) stabilize excited states, increasing fluorescence quantum yield via reduced non-radiative decay. Pyridyl groups exhibit solvatochromism, with emission shifts (Δλ ~20 nm) correlating to solvent polarity index. Time-resolved fluorescence spectroscopy quantifies lifetime changes .

Q. What mechanistic insights can be gained from comparing this compound’s biological activity to its analogs (e.g., 4-Methoxy-3-trifluoromethylbenzyl alcohol)?

  • Lipophilicity : Trifluoromethyl groups (logP ~2.5) enhance membrane permeability compared to pyridyl analogs (logP ~1.8).
  • Metabolic stability : Pyridyl rings resist CYP450 oxidation better than benzyl alcohols with electron-donating groups.
  • Enzyme inhibition : Competitive binding assays (e.g., IC₅₀ measurements) reveal structural determinants of activity .

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